

# Brepocitinib safety margin calculation non-clinical thresholds

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## Compound Focus: Brepocitinib

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## Safety Margin Calculation for Topical Brepocitinib

The calculation of safety margins for topical **brepocitinib** involves comparing the systemic drug exposure from topical application to the exposure levels associated with adverse effects in non-clinical models [1].

- **General Methodology:** A **linear mixed-effects regression (LMER) model** was developed to predict systemic trough concentrations (C\_Trough) based on the amount of drug applied. This model accounts for factors like disease type (psoriasis or atopic dermatitis), dose strength, and application frequency [1].
- **Key Safety Finding:** The analysis predicted that applying a **3% brepocitinib cream once daily (for atopic dermatitis) or twice daily (for psoriasis) to less than 50% of Body Surface Area (BSA)** results in systemic exposures that maintain **at least a threefold margin** compared to safety thresholds established from non-clinical and clinical data [1].

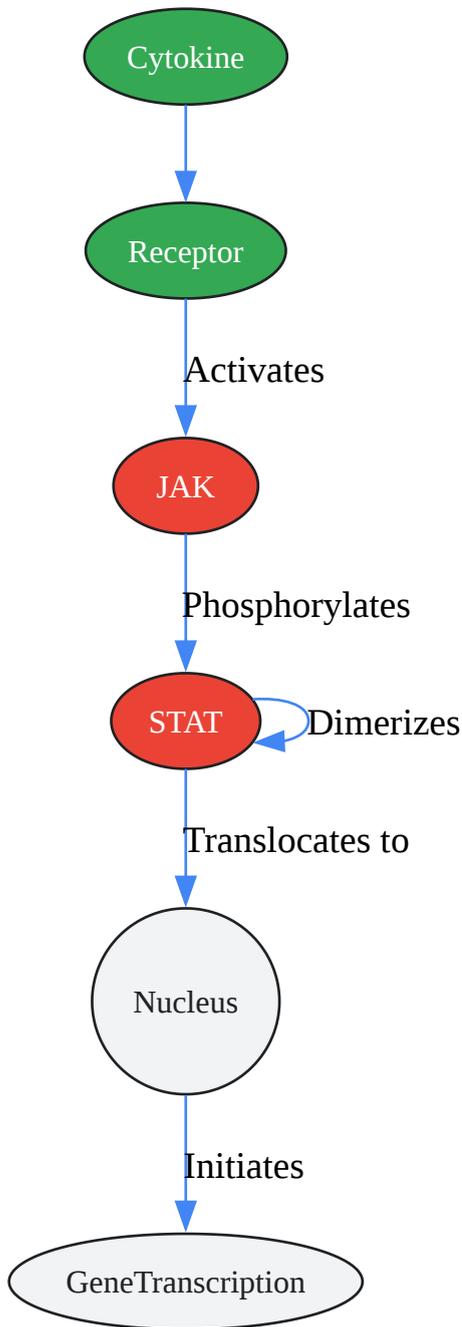
## Experimental Protocols for Key Analyses

The foundational clinical and modeling work for topical **brepocitinib** is based on the following protocols.

Analysis Type	Protocol Description	Data Source & Application
Clinical PK Studies	Two Phase 2b, randomized, double-blind, dose-ranging studies in patients with mild-to-moderate <b>atopic dermatitis (AD)</b> or <b>psoriasis (PsO)</b> [1].	<b>Data Collected:</b> Trough plasma samples at multiple time points. <b>Application:</b> Used to build the exposure (PK) model [1].
Exposure (PK) Modeling	A <b>Linear Mixed-Effect Regression (LMER)</b> analysis characterizing the relationship between the amount of active drug applied and the resultant systemic trough concentration [1].	<b>Model Input:</b> Amount of active drug, patient body weight. <b>Application:</b> Predicts systemic exposure for various clinical scenarios (e.g., higher BSA, pediatric patients) [1].
Safety Threshold Setting	Leveraging data from <b>non-clinical safety studies</b> and <b>clinical trials with oral brepocitinib</b> (e.g., monitoring hematologic markers) to define safe systemic exposure levels [1].	<b>Application:</b> Serves as the safety benchmark against which predicted topical exposures are compared to calculate the safety margin [1].

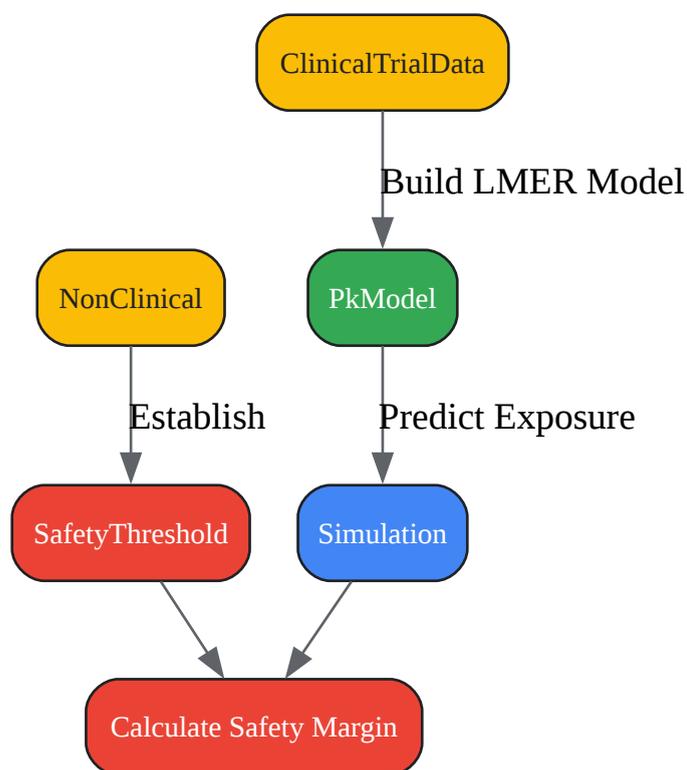
## Brepocitinib's Pathway and Development Workflow

The following diagrams illustrate the JAK/STAT signaling pathway targeted by **brepocitinib** and the workflow for its topical formulation development.



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*Figure 1: JAK/STAT Signaling Pathway. Cytokines bind to cell surface receptors, activating associated JAK enzymes (JAK1 and TYK2 for **brepocitinib**). JAKs phosphorylate STAT proteins, which dimerize, move into the nucleus, and initiate the transcription of pro-inflammatory genes [2].*



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Figure 2: Topical **Brepocitinib** Development Workflow. This workflow integrates non-clinical safety data and clinical trial results to build a pharmacokinetic (PK) model. The model predicts drug exposure, which is compared against safety thresholds to calculate the final safety margin [1].

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## References

1. Pharmacokinetic Profile of Brepocitinib with Topical ... [pmc.ncbi.nlm.nih.gov]
2. The JAK/STAT signaling pathway: from bench to clinic [nature.com]

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